Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate
Description
This compound is a quinazoline derivative featuring a thiomorpholino group at position 2, a 3-fluoro-4-methylphenyl substituent at position 3, and a methyl ester at position 6. Quinazoline derivatives are known for their biological activities, including enzyme inhibition and anticancer properties. The thiomorpholino group (a sulfur-containing morpholine analog) may enhance solubility and hydrogen-bonding interactions, while the fluorine atom at the 3-position of the phenyl ring could improve metabolic stability and electronic effects .
Properties
IUPAC Name |
methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-thiomorpholin-4-ylquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-13-3-5-15(12-17(13)22)25-19(26)16-6-4-14(20(27)28-2)11-18(16)23-21(25)24-7-9-29-10-8-24/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNYJJUOBDOLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCSCC4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoro-4-methylbenzaldehyde with thiomorpholine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for ensuring consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or nucleophiles under various conditions (acidic, basic, or neutral).
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis
The table below compares key structural features of the target compound with similar quinazoline derivatives:
Key Observations:
- Thiomorpholino vs.
- Fluorine vs. Methoxy : The 3-fluoro-4-methylphenyl group may enhance electron-withdrawing effects and metabolic stability relative to the 3-methoxyphenyl group in .
- Methyl Ester : Common across all compounds, this group likely aids in solubility and serves as a synthetic handle for further modifications .
Physicochemical and Computational Properties
*Estimated based on structural similarity to .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
